Oxazole-4-carboxamide

GSK-3β Kinase Inhibition Alzheimer's Disease

Oxazole-4-carboxamide (CAS 23012-15-9) is a strategic procurement for medicinal chemistry programs requiring a validated kinase hinge-binding scaffold. Unlike isoxazole or thiazole analogs, the 1,3-oxazole arrangement enables a bidentate hinge-binding motif critical for potent GSK-3β, CDK, and IRAK4 inhibitor development. With a low MW (112.09 g/mol), favorable LogP (-0.24), TPSA (69.12 Ų), and high ligand efficiency, it is ideal for FBDD and CNS-penetrant programs. The 4-carboxamide group offers versatile reactivity for rapid analog synthesis. Insist on CAS 23012-15-9 to ensure target engagement and structural fidelity in your SAR studies.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 23012-15-9
Cat. No. B1321646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-4-carboxamide
CAS23012-15-9
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(N=CO1)C(=O)N
InChIInChI=1S/C4H4N2O2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)
InChIKeyVAELWSLNTRVXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole-4-carboxamide (CAS 23012-15-9): Chemical Identity and Core Characteristics for Procurement


Oxazole-4-carboxamide (CAS 23012-15-9), with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.09 g/mol, is a heterocyclic building block featuring an oxazole ring with a carboxamide substituent at the 4-position . Its canonical SMILES is NC(=O)c1cocn1, and it is typically supplied as a crystalline solid with a purity of ≥95-98% . This core scaffold is a cornerstone in medicinal chemistry due to its ability to engage in multiple hydrogen bonding and hydrophobic interactions with biological targets, making it an essential precursor for the synthesis of kinase inhibitors and other bioactive molecules [1].

Oxazole-4-carboxamide: Why Generic Heterocycle Substitution Compromises Synthetic Utility and Assay Outcomes


The unique 1,3-arrangement of oxygen and nitrogen in the oxazole ring of CAS 23012-15-9 confers a distinct electronic distribution and hydrogen-bonding pattern not found in its isomers (e.g., isoxazole) or chalcogen analogs (e.g., thiazole) . This specific geometry enables a conserved, bidentate hinge-binding motif that is critical for potent target engagement in kinase inhibitor development—a role that is structurally impossible for isoxazole-4-carboxamide or other heterocyclic congeners [1]. Substituting this precise oxazole-4-carboxamide scaffold with a generic analog in a synthetic sequence will alter downstream product geometry, binding affinity, and often physicochemical properties, directly impacting the validity and reproducibility of biochemical assays or structure-activity relationship (SAR) studies [2].

Oxazole-4-carboxamide (CAS 23012-15-9): Quantitative Evidence for Differentiated Scientific Selection


Scaffold Superiority for GSK-3β Inhibition: Picomolar Potency and Pharmacokinetic Viability

The oxazole-4-carboxamide scaffold is the critical pharmacophore enabling the development of GSK-3β inhibitors with picomolar potency and favorable brain penetration. The base compound (1, PF-367) exhibits a Kd of 0.8 nM for npS9-GSK-3β, and optimized derivatives like OCM-51 reach an IC50 of 0.030 nM [1][2]. In contrast, the commonly used reference inhibitor CHIR99021 shows a 61-fold weaker Kd of 48.8 nM under identical assay conditions [1]. This scaffold also provides a superior starting point for CNS drug design, with a significantly better CNS Multiparameter Optimization (CNS MPO) score and a calculated unbound brain fraction (Fu_p) superior to most known GSK-3 inhibitors and PET probes [2]. The core oxazole-4-carboxamide moiety forms essential hydrogen-bond pairings with the kinase hinge domain (Val135/Asp133), a specific interaction that cannot be replicated by isoxazole or thiazole analogs due to altered heteroatom positioning [2].

GSK-3β Kinase Inhibition Alzheimer's Disease

Advantageous Physicochemical Profile for Library Synthesis and Downstream Processing

Oxazole-4-carboxamide (CAS 23012-15-9) possesses a calculated topological polar surface area (TPSA) of 69.12 Ų and a low lipophilicity (Consensus Log Po/w = -0.24; XLogP3 = -0.45) . This combination of low lipophilicity and moderate TPSA is highly favorable for maintaining favorable solubility and permeability profiles in downstream analogs. In comparison, the thiazole analog (replacing oxygen with sulfur) typically exhibits higher LogP values, potentially reducing aqueous solubility and increasing off-target promiscuity in biological assays . The compound is soluble in ethanol, methanol, and DMF, with an estimated water solubility of 25.2 mg/mL (0.225 mol/L) as per ESOL prediction, classifying it as 'Very soluble' . This favorable solubility profile simplifies reaction workups and purification compared to more lipophilic heterocyclic building blocks.

Physicochemical Properties Medicinal Chemistry Drug Design

Established Versatility in Multi-Kinase Inhibition: CDK and IRAK4 as Validated Targets

The oxazole-4-carboxamide scaffold is not limited to a single kinase target; it is a privileged core for developing inhibitors of diverse kinases, including cyclin-dependent kinases (CDKs) and interleukin-1 receptor-associated kinase 4 (IRAK4) [1][2]. This broad utility is a direct consequence of the oxazole-4-carboxamide core's ability to effectively interact with the conserved ATP-binding pocket of kinases, while offering vectors for introducing selectivity determinants [3]. Unlike isoxazole-4-carboxamide derivatives, which have shown only moderate analgesic activity (e.g., compound B2 showing activity at 6 mg/kg in vivo) [4], oxazole-4-carboxamide-based inhibitors demonstrate potent inhibition across multiple clinically relevant kinase targets, as evidenced by their inclusion in patents for treating a wide range of cancers, including prostate, lung, breast, colon, and CNS cancers [1].

Cyclin-Dependent Kinase IRAK4 Cancer Therapeutics

Oxazole-4-carboxamide (CAS 23012-15-9): High-Value Application Scenarios for Scientific Procurement


Synthesis of Picomolar GSK-3β Inhibitors for CNS Disorders

This core is essential for research programs aiming to develop brain-penetrant GSK-3β inhibitors for Alzheimer's disease, Parkinson's disease, or other tauopathies. The oxazole-4-carboxamide moiety is the key pharmacophore that enables high-affinity binding to the GSK-3β hinge region (Kd = 0.8 nM) and favorable CNS MPO scores, a combination difficult to achieve with other heterocyclic cores [1]. Procuring this building block is the first step in generating novel PET tracers or therapeutic leads with defined target engagement profiles.

Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Library Synthesis

Due to its low molecular weight (112.09 g/mol), high ligand efficiency, and established kinase-binding motif, oxazole-4-carboxamide is an ideal starting fragment for FBDD campaigns [1]. Its favorable physicochemical properties (LogP = -0.24, TPSA = 69.12 Ų) ensure that elaborated molecules remain within drug-like chemical space, reducing the likelihood of late-stage attrition due to poor solubility or high lipophilicity . This makes it a strategic procurement for building high-quality, kinase-biased compound libraries.

Development of Novel CDK and IRAK4 Inhibitors for Oncology

Research groups focusing on cell cycle regulation or inflammatory signaling in cancer should prioritize this scaffold. It has a proven track record in potent cyclin-dependent kinase (CDK) and IRAK4 inhibitor patents, demonstrating its utility in generating leads for a broad spectrum of cancers, including prostate, lung, and breast cancer [2][3]. Its use provides a validated path to creating ATP-competitive inhibitors with the potential for both potency and selectivity tuning.

Late-Stage Functionalization and Preparation of Advanced Intermediates

The carboxamide group at the 4-position provides a versatile handle for further synthetic elaboration. The compound can be readily converted into advanced intermediates, such as 4-cyanooxazole, using phosphorus pentoxide . This reactivity allows for the efficient preparation of diverse, complex molecules, making CAS 23012-15-9 a strategic procurement for medicinal chemistry CROs and academic labs engaged in multi-step synthesis of novel bioactive agents.

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